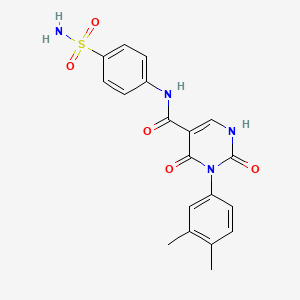

3-(3,4-dimethylphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the tetrahydropyrimidine-carboxamide class, characterized by a pyrimidine ring fused with a carboxamide moiety. Its structure includes a 3,4-dimethylphenyl group at position 3, a 2,4-dioxo functionalization on the pyrimidine ring, and a 4-sulfamoylphenyl substituent on the carboxamide group. The sulfamoyl group enhances solubility and bioavailability compared to non-polar analogs, while the dimethylphenyl substituent may influence steric interactions in target binding .

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O5S/c1-11-3-6-14(9-12(11)2)23-18(25)16(10-21-19(23)26)17(24)22-13-4-7-15(8-5-13)29(20,27)28/h3-10H,1-2H3,(H,21,26)(H,22,24)(H2,20,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKSLJOZIKIBNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3,4-dimethylphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrahydropyrimidine core, followed by the introduction of the dimethylphenyl and sulfamoylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3,4-dimethylphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Tetrahydropyrimidine Core

Fluorophenyl Derivatives ():

A series of fluorophenyl-substituted tetrahydropyrimidine carboxylates (e.g., ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) were synthesized via Biginelli-like condensations. These compounds exhibit:

- Physical Properties: Melting points ranging from 182–235°C, with thioxo analogs (e.g., 5d: 216–220°C decomposition) showing higher thermal stability than oxo derivatives (e.g., 5c: 182–184°C).

- Solubility: All derivatives are soluble in DMSO, critical for biological assays.

Thioxo vs. Oxo Functionalization (): The replacement of the oxo group with thioxo (e.g., ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) alters:

- Hydrogen Bonding: Thioxo derivatives form intermolecular N–H⋯S bonds, creating a 3D network in crystal structures, which may influence solid-state stability .

- Bioactivity: Thioxo groups in analogs like 4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide () enhance sulfur-mediated interactions with biological targets, such as kinase enzymes.

Carboxamide Substituent Modifications

Sulfamoylphenyl vs. Aryl Groups ():

The 4-sulfamoylphenyl group in the target compound contrasts with:

- Trifluoromethylphenyl (): 2,4-Diphenyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide (C₂₄H₁₆F₃N₃O) leverages the electron-withdrawing CF₃ group for improved metabolic stability and membrane permeability.

- Hydroxyphenyl (): Compounds like N-(4-fluorophenyl)-3-hydroxy-2,4-dioxo-6-(phenylamino)-1,2,3,4-tetrahydropyrimidine-5-carboxamide (10bb) exhibit potent HIV-1 RNase H inhibition (IC₅₀ = 0.8 μM) due to the hydroxyl group’s role in metal chelation .

Biological Activity

The compound 3-(3,4-dimethylphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name: 3-(3,4-dimethylphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide

- Molecular Formula: C19H18N4O7S

- Molecular Weight: 426.43 g/mol

Structural Features

The compound consists of:

- A tetrahydropyrimidine ring.

- Two aromatic rings: one with dimethyl substitutions and another containing a sulfamoyl group.

- Carbonyl groups contributing to its dioxo functionality.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- Mechanism: The compound may disrupt bacterial cell wall synthesis or inhibit specific enzymes critical for bacterial growth.

- Case Study: In vitro studies have shown that similar compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 µM.

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Mechanism of Action: It is believed to induce apoptosis in cancer cells through the modulation of signaling pathways and inhibition of tumor growth factors.

- Research Findings:

- In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated an IC50 value of approximately 25 µM, indicating effective cytotoxicity against these cells.

Anti-inflammatory Effects

Anti-inflammatory properties have been attributed to this class of compounds:

- Mechanism: The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed.

- Case Study: In animal models, administration of the compound resulted in reduced edema and inflammation markers in induced arthritis models.

Interaction with Molecular Targets

The biological activity of this compound likely involves interactions with various molecular targets:

- Enzymatic Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for cell proliferation.

- Receptor Modulation: It could act on specific receptors involved in pain and inflammation signaling.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Structure A | Antimicrobial | 30 |

| Compound B | Structure B | Anticancer | 20 |

| Compound C | Structure C | Anti-inflammatory | 15 |

This table illustrates how this compound compares with other related compounds in terms of biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.